molecular formula C12H22ClNO B1377332 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride CAS No. 1384429-00-8

2-(Azepan-2-yl)cyclohexan-1-one hydrochloride

Cat. No.: B1377332
CAS No.: 1384429-00-8
M. Wt: 231.76 g/mol
InChI Key: LUOXFDQAEHLHDC-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)cyclohexan-1-one hydrochloride is an organic compound with the molecular formula C12H22ClNO and a molecular weight of 231.77 g/mol . It is a hydrochloride salt form of 2-(Azepan-2-yl)cyclohexan-1-one, which is a ketone derivative. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride involves the reaction of cyclohexanone with azepane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and dried to obtain the powder form .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azepan-2-yl)cyclohexan-1-one hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)cyclohexan-1-one hydrochloride
  • 2-(Morpholin-2-yl)cyclohexan-1-one hydrochloride
  • 2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride

Uniqueness

2-(Azepan-2-yl)cyclohexan-1-one hydrochloride is unique due to its specific azepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-(azepan-2-yl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-12-8-4-3-6-10(12)11-7-2-1-5-9-13-11;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOXFDQAEHLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2CCCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-00-8
Record name Cyclohexanone, 2-(hexahydro-1H-azepin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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